

Comparative Biological Activities of Thieno[3,2-d]pyrimidine Derivatives

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

Cat. No.: B064575

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Thieno[3,2-d]pyrimidine derivatives have demonstrated potent activities across several therapeutic areas, most notably in oncology and as enzyme inhibitors. The following tables summarize the quantitative data from various studies, showcasing the structure-activity relationships (SAR) and the potential of these compounds.

Anticancer and Kinase Inhibitory Activities

Thieno[3,2-d]pyrimidines have been extensively investigated as inhibitors of various kinases, which are crucial in cancer cell signaling pathways. Their efficacy against several cancer cell lines is a testament to their potential as anticancer agents.[\[3\]](#)[\[4\]](#)

Table 1: Antiproliferative and Kinase Inhibitory Activities of Thieno[3,2-d]pyrimidine Derivatives

Compound ID	Target/Cell Line	IC50 (μM)	Reference
12e	SU-DHL-6	0.55	[5]
WSU-DLCL-2	0.95	[5]	
K562	1.68	[5]	
10b	PI3K δ	0.112	[6][7]
BRD4-BD1	0.019	[6][7]	
SU-DHL-4	0.091	[6]	
SU-DHL-6	0.061	[6]	
9a	JAK3	0.0019	[8]
9g	JAK3	0.0018	[8]
7	PI3K α	-	[9]
21	PI3K α	-	[9]
6e	HeLa, HT-29	-	[3]

Note: "-" indicates that the specific IC50 value was not provided in the abstract.

The data highlights that specific substitutions on the thieno[3,2-d]pyrimidine core significantly influence the inhibitory potency and selectivity. For instance, compound 12e showed remarkable antitumor activity against lymphoma and leukemia cell lines by inhibiting EZH2.[5] Compound 10b emerged as a potent dual inhibitor of PI3K δ and BRD4-BD1, demonstrating strong antiproliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cells.[6][7] Furthermore, compounds 9a and 9g exhibited exceptionally potent and selective inhibition of JAK3 kinase.[8] The anticancer activity of some derivatives is attributed to their ability to induce apoptosis and disrupt the cell cycle in cancer cells.[3]

Inhibition of 17 β -Hydroxysteroid Dehydrogenase Type 2 (17 β -HSD2)

A series of thieno[3,2-d]pyrimidinones have also been evaluated as inhibitors of 17 β -HSD2, an enzyme implicated in osteoporosis.[10]

Table 2: 17 β -HSD2 Inhibition by Thieno[3,2-d]pyrimidine Derivatives

Compound ID	% Inhibition at 1 μ M	Reference
Compound A	63%	[10]
Compound B	70%	[10]

Note: Compound A is N-(3-methoxybenzyl)-5-(3-methoxyphenyl)-N-methylthiophene-2-carboxamide and Compound B is N-(3-hydroxybenzyl)-5-(3-hydroxyphenyl)-N-methylthiophene-2-carboxamide, which served as leads for the design of conformationally restricted thieno[3,2-d]pyrimidinones.[10]

Experimental Protocols

The biological activities summarized above were determined using a range of established experimental protocols. Below are the detailed methodologies for the key assays.

Antiproliferative Activity (MTT Assay)

The antiproliferative activity of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines (e.g., HeLa, HT-29, SU-DHL-6, K562) was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 72 hours).[6]
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Kinase Inhibition Assays

The inhibitory activity of the compounds against specific kinases such as PI3K, JAK3, and EZH2 is determined using various biochemical assays.

- Enzyme and Substrate Preparation: The purified recombinant kinase enzyme and its specific substrate are prepared in an appropriate assay buffer.
- Compound Incubation: The enzyme is pre-incubated with different concentrations of the test compound.
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a specific temperature.
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.
- IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Apoptosis and Cell Cycle Analysis

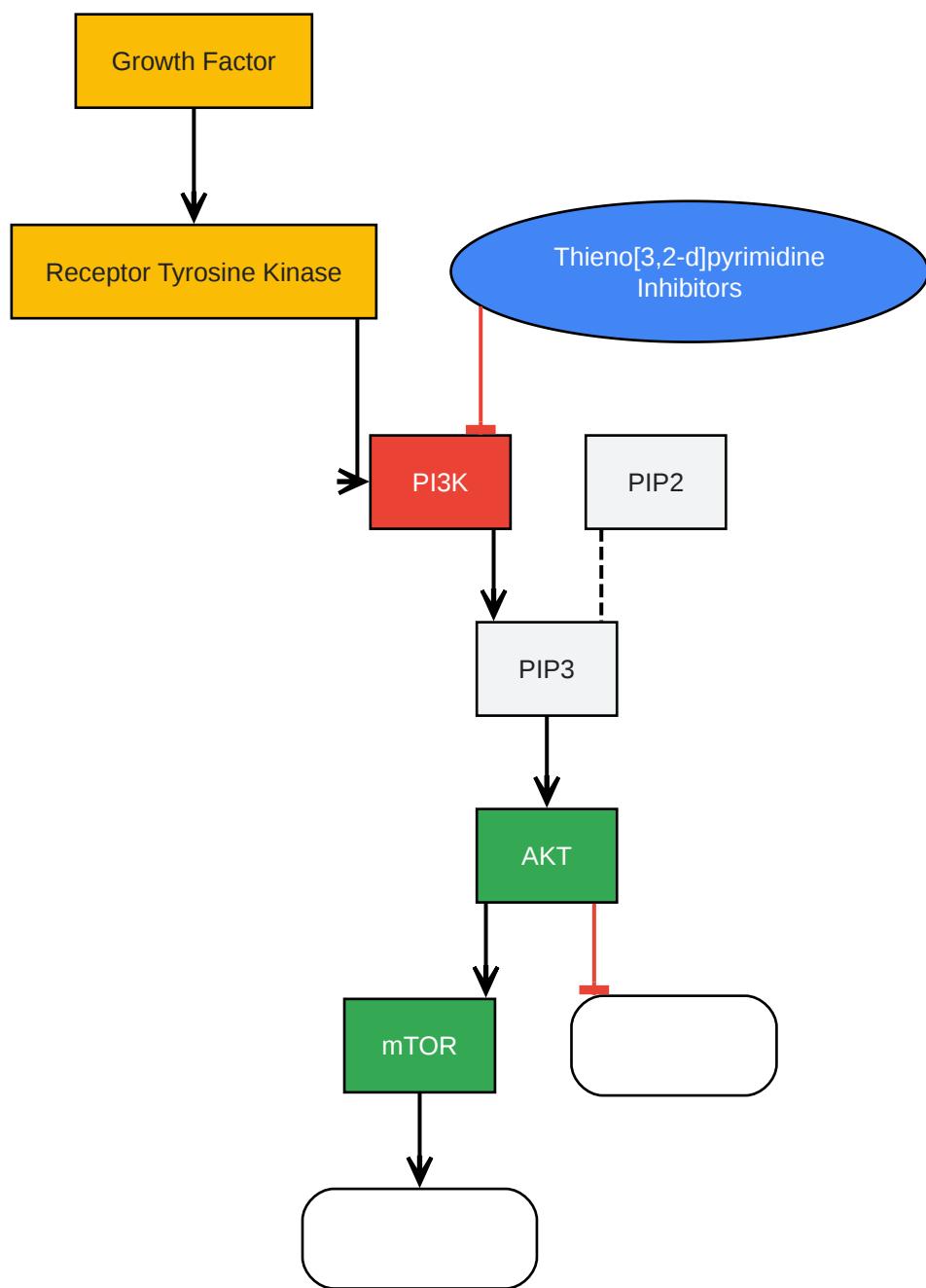
The induction of apoptosis and cell cycle arrest by thieno[3,2-d]pyrimidine derivatives is often investigated using flow cytometry.^[3]

- Cell Treatment: Cancer cells are treated with the test compounds at their IC50 concentrations for a defined period.

- Cell Staining:
 - Apoptosis: Cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
 - Cell Cycle: Cells are fixed, permeabilized, and stained with a DNA-binding dye like PI.
- Flow Cytometry: The stained cells are analyzed by a flow cytometer.
- Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells is quantified.

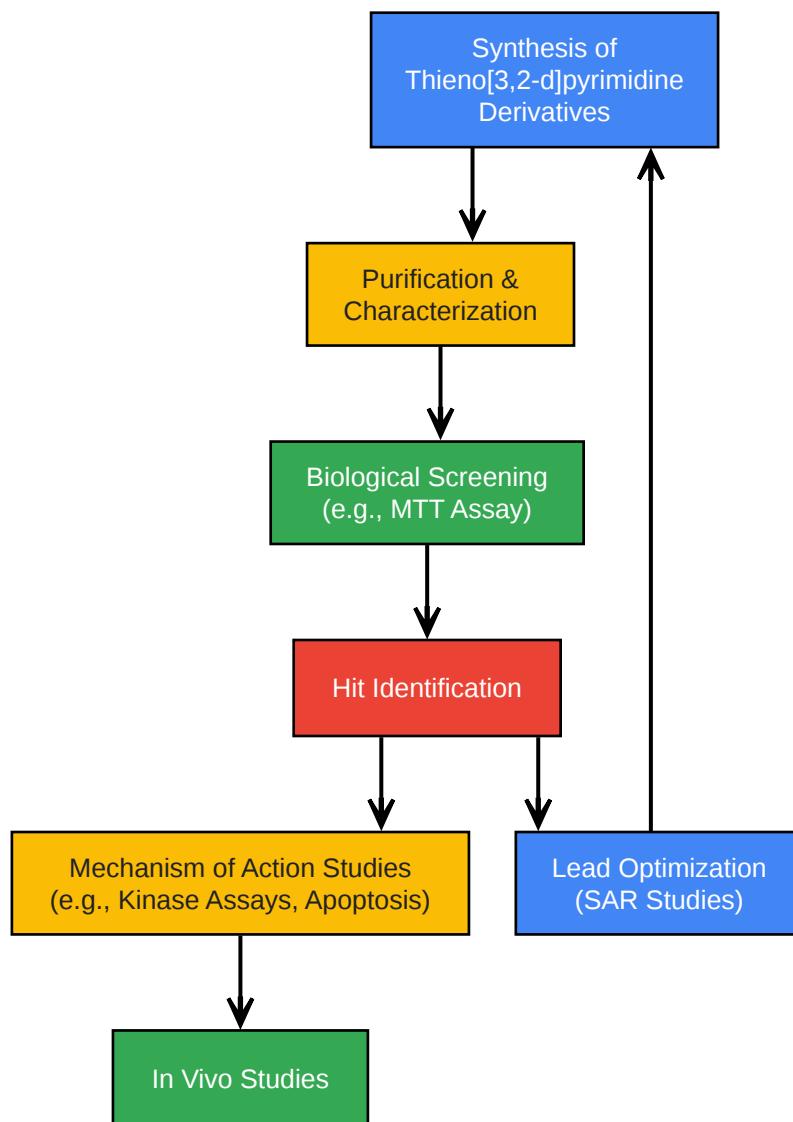
Visualizing the Mechanisms and Workflows

To better understand the biological context and the experimental processes, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.



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Caption: PI3K/AKT/mTOR signaling pathway inhibition.



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Caption: Drug discovery workflow.

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